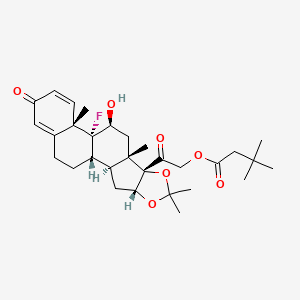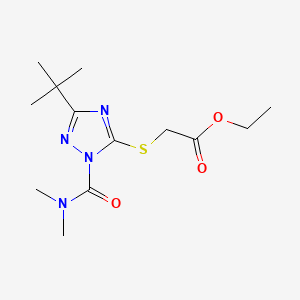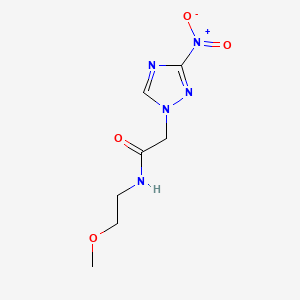
Sanazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It acts as a hypoxic cell radiosensitizer , meaning it enhances the effects of radiation therapy specifically in hypoxic (low-oxygen) conditions.
- In mouse fibroblastomas, Sanazole increases radiation-induced apoptosis (programmed cell death) by promoting nuclear condensation, fragmentation, and activating caspase-3 .
- Its chemical structure is shown below: !this compound Chemical Structure
AK-2123: , is a chemical compound with the molecular formula .
Preparation Methods
- Synthetic routes for Sanazole are available, but specific details are not widely documented.
- Industrial production methods may involve modifications of existing synthetic pathways.
Chemical Reactions Analysis
- Sanazole likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions for these reactions remain to be fully elucidated.
- Major products formed during these reactions are not extensively reported.
Scientific Research Applications
Tumor Therapy Research: Sanazole’s radiosensitizing properties make it valuable for enhancing radiation therapy in cancer treatment.
Biological Studies: Researchers use this compound to investigate its effects on cellular processes and apoptosis.
Clinical Trials: Preliminary positive results have been observed when intratumorally infusing this compound in uterine cervix cancer radiotherapy.
Mechanism of Action
- Sanazole’s primary mechanism involves enhancing radiation-induced apoptosis.
- It likely interacts with molecular targets involved in DNA damage response pathways.
- Further studies are needed to fully understand its precise mode of action.
Comparison with Similar Compounds
- Sanazole’s uniqueness lies in its hypoxic cell-specific radiosensitization.
- Similar compounds include other radiosensitizers, but this compound’s specific profile sets it apart.
Properties
CAS No. |
104958-90-9 |
|---|---|
Molecular Formula |
C7H11N5O4 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C7H11N5O4/c1-16-3-2-8-6(13)4-11-5-9-7(10-11)12(14)15/h5H,2-4H2,1H3,(H,8,13) |
InChI Key |
YKDRHKCETNMLHL-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-] |
Canonical SMILES |
COCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-] |
Appearance |
Solid powder |
Key on ui other cas no. |
104958-90-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AK 2123 AK-2123 sanazole senazole technetium-99m-cyclam AK 2123 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



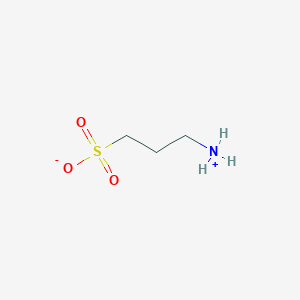
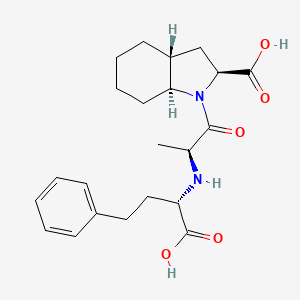




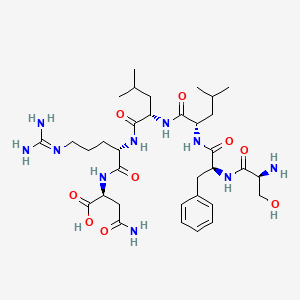
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt](/img/structure/B1681363.png)

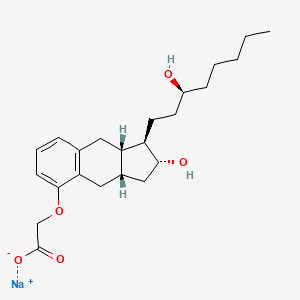
![1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1681368.png)
